6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
Description
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a substituted dihydrobenzofuran derivative characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position of the fused bicyclic structure. Its hydrochloride salt form (97% purity) is commercially available, as noted in Enamine Ltd’s catalog . The compound’s stereochemistry is specified as the (R)-enantiomer in its hydrochloride form, which may influence its physicochemical and biological properties . The molecular formula of the free base is inferred to be C₉H₁₀FNO, with a molecular weight of approximately 167.18 g/mol.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10FNO/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5,9H,11H2,1H3 |
InChI Key |
BQUBNPVVUSEMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
The predominant approach involves cyclization of suitably substituted phenolic precursors, such as o-hydroxyacetophenones, under basic or acidic conditions to generate the benzofuran core. This method is well-established in organic synthesis, especially for benzofuran derivatives, and is adaptable for introducing fluorine and methyl groups at specific positions.
Reaction Conditions
- Base-mediated cyclization: Typically employs potassium hydroxide or sodium hydride in polar solvents like dimethylformamide or ethanol.
- Acid-catalyzed cyclization: Uses strong acids such as polyphosphoric acid or sulfuric acid to promote intramolecular cyclization.
- Temperature: Ranges from room temperature to reflux conditions, depending on the precursor reactivity.
Representative Reaction Scheme
o-Hydroxyacetophenone derivative + fluorinated substituents → cyclization → benzofuran core with fluorine and methyl groups
Research Findings
A recent study demonstrated the cyclization of fluorinated o-hydroxyacetophenones to produce benzofuran derivatives with high regioselectivity, emphasizing the importance of reaction conditions in controlling substitution patterns.
Transition Metal-Catalyzed Synthesis
Rhodium-Promoted Carboamidation
Yu et al. (2024) developed an enantioselective synthesis involving aryl-joined alkenes and substituted dioxazolones under chiral rhodium catalysis. This process involves:
- C–H activation of aromatic substrates.
- Migratory insertion leading to dihydrobenzofuran derivatives.
- Oxidative addition and reductive elimination steps to form the benzofuran ring with specific substituents.
- Use of copper acetate as an additive.
- Dichloroethane as solvent.
- Elevated temperatures (~80°C).
This method provides a route to functionalized dihydrobenzofurans, including fluorinated variants, with high enantiomeric purity.
Radical and Multi-Component Synthetic Routes
DMSO-Mediated Radical Process
A notable recent advancement involves the use of dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) to generate reactive intermediates capable of constructing benzofuran cores in a one-step, metal-free process. This method proceeds via radical pathways, with DMSO acting as a dual synthon providing methyl and sulfur units.
- Water-controlled quaternary center formation .
- Reaction mechanism involves radical intermediates, as confirmed by mechanistic studies.
- Advantages include high atom economy, operational simplicity, and compatibility with various functional groups.
Reaction Conditions
- Use of DMSO as solvent and reagent.
- Cyanuric chloride as activator.
- Water addition to control quaternary carbon formation.
- Radical initiation at room temperature.
This innovative route offers a scalable and environmentally benign pathway for synthesizing complex benzofuran derivatives, including the target compound.
Industrial-Scale Synthesis Considerations
For large-scale production, optimized protocols involve:
- Microwave-assisted synthesis to accelerate cyclization steps.
- Purification via crystallization or chromatography.
- Reaction optimization to maximize yield and purity, with careful control of temperature, pH, and reagent stoichiometry.
Summary of Key Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of o-hydroxyacetophenones | Alkyl halides, bases | Intramolecular cyclization | Simple, scalable | Regioselectivity control needed |
| Transition metal catalysis | Rhodium complexes, copper acetate | C–H activation, migratory insertion | Enantioselectivity, functionalization | Requires expensive catalysts |
| Radical DMSO-mediated synthesis | Cyanuric chloride, DMSO, water | Radical process | Metal-free, eco-friendly | Emerging method, scalability under study |
| Multi-step functionalization | Fluorination, reductive amination | Sequential reactions | Versatile, high yield potential | Multi-step process, longer timelines |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Dihydrobenzofuran-3-amine derivatives exhibit diverse pharmacological and synthetic applications, with substituents significantly altering their properties. Below is a comparative analysis of structurally related compounds:
Key Compounds and Data
Analysis of Substituent Effects
- Bromine’s larger atomic radius may enhance hydrophobic interactions .
- Electron-Donating Groups (OMe): Methoxy at position 5 increases electron density, possibly improving solubility but reducing metabolic stability .
- Steric Effects (Me groups): Methyl groups at positions 2 or 3 influence conformational flexibility and steric accessibility of the amine group .
- Stereochemistry: The (R) or (S) configuration at C3 affects chiral recognition in biological systems, as seen in enantiomer-specific hydrochloride salts .
Biological Activity
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a fluorine atom and an amine group. This compound has garnered interest for its biological activities, particularly in neuropharmacology and anti-inflammatory responses.
Chemical Structure and Properties
The molecular formula of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is , and it is often encountered in its hydrochloride salt form, enhancing its solubility and stability for various applications. The compound's structure is characterized by the following features:
- Fluorine Atom : Positioned at the 6th carbon of the benzofuran ring.
- Methyl Group : Located at the 2nd carbon.
- Amine Group : Present at the 3rd carbon, contributing to its biological activity.
Biological Activity
The biological activity of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological processes, leading to therapeutic effects.
Research indicates that this compound may influence several biological pathways:
- Neuropharmacological Effects : It has been suggested that the compound may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Anti-inflammatory Properties : Preliminary studies indicate that 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Comparative Analysis with Related Compounds
The following table summarizes key differences between 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine and structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 6-Fluoro-2-methylbenzofuran | Lacks an amine group at the 3rd position |
| 2-Methylbenzofuran | Does not contain a fluorine atom |
| 6-Fluoro-benzofuran | Lacks dihydro structure |
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives, including 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine:
- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. Compounds similar to 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine showed significant efficacy against breast cancer cells through cell cycle arrest mechanisms .
- Bone Formation Stimulation : Another research highlighted that certain benzofuran derivatives can stimulate bone formation and prevent glucocorticoid-induced osteoporosis by upregulating BMP-2 expression .
Synthesis and Optimization
The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step reactions that require careful optimization of conditions such as temperature and reactant concentrations to achieve high yields and purity. Various oxidizing and reducing agents can be utilized to modify its structure further for enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
